1-Pyrimidin-5-yl-ethylamine dihydrochloride
Description
Properties
IUPAC Name |
1-pyrimidin-5-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5(7)6-2-8-4-9-3-6;;/h2-5H,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCNUKIFCVDWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Pyrimidin-5-yl-ethylamine dihydrochloride typically involves the reaction of pyrimidine derivatives with ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Pyrimidin-5-yl-ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
Applications in Medicinal Chemistry
- Therapeutic Development
-
Inhibition of CDKs
- Research indicates that compounds derived from or related to this compound can selectively inhibit CDK12 and CDK13, which are associated with several cancers. This selectivity allows for targeted therapeutic strategies with potentially fewer side effects compared to broader-spectrum CDK inhibitors .
- Neurodegenerative Disease Research
- Viral Infections
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Pyrimidin-5-yl-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Comparative Overview of Dihydrochloride Salts
Structural and Functional Differences
- Pyrimidine vs. Aromatic/Acyclic Backbones: this compound’s pyrimidine ring contrasts with the benzidine core of o-Tolidine dihydrochloride and the piperazine ring in Levocetirizine dihydrochloride . Linear amines like putrescine and cadaverine dihydrochlorides () are biogenic amines used as analytical standards, structurally simpler and unrelated to pyrimidine derivatives.
- Pharmaceutical vs. Industrial Applications: Levocetirizine and Valtorcitabine dihydrochlorides are optimized for therapeutic use, with dihydrochloride salts improving solubility and bioavailability . o-Tolidine dihydrochloride serves in colorimetric assays due to its benzidine-derived reactivity , while S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride is restricted owing to sensitizing hazards .
Physicochemical Properties :
- Melting points and pH profiles vary significantly. For example, o-Tolidine dihydrochloride has a high melting point (300°C) , whereas Piperazine dihydrochloride hydrate exhibits a pH of 3.0–3.4 .
Biological Activity
1-Pyrimidin-5-yl-ethylamine dihydrochloride is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Overview of the Compound
- Chemical Formula : C6H11Cl2N3
- Molecular Weight : 196.08 g/mol
- CAS Number : 1965309-74-3
The compound is synthesized through the reaction of pyrimidine derivatives with ethylamine, typically under controlled conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act by:
- Binding to Enzymes or Receptors : This binding modulates the activity of various biological pathways, influencing cellular processes such as proliferation and apoptosis.
- Inhibition of Key Signaling Pathways : The compound has been investigated for its ability to inhibit pathways involved in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and various cyclin-dependent kinases (CDKs) .
Anticancer Properties
This compound has shown promising anticancer activities in several studies:
- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HeLa (cervical cancer) and HepG2 (liver cancer) cells, demonstrating significant inhibition of cell proliferation .
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 38.44 |
| HepG2 | 54.25 |
These findings suggest that the compound may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary results indicate activity against various bacterial strains, which positions it as a potential candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Study on Anticancer Activity :
-
Antimicrobial Testing :
- In vitro assays demonstrated that the compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential role in treating infections caused by resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
